Ethyl 3-amino-4-cyanopicolinate
Overview
Description
Ethyl 3-amino-4-cyanopicolinate is an organic compound with the molecular formula C9H9N3O2. It is a derivative of picolinic acid and contains both amino and cyano functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Ethyl 3-amino-4-cyanopicolinate can be synthesized through several methods. One common synthetic route involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Chemical Reactions Analysis
Ethyl 3-amino-4-cyanopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, such as pyrazoles and pyridines.
Condensation Reactions: It can react with malononitrile and ethyl cyanoacetate in the presence of bases to form polyfunctional enaminonitriles.
Common reagents used in these reactions include bases like triethylamine and sodium methoxide. The major products formed from these reactions are often heterocyclic compounds with potential biological activity.
Scientific Research Applications
Ethyl 3-amino-4-cyanopicolinate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-cyanopicolinate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific derivatives and their applications in medicinal chemistry .
Comparison with Similar Compounds
Ethyl 3-amino-4-cyanopicolinate can be compared with similar compounds such as:
3-Amino-4-cyanofurazan: This compound also contains amino and cyano groups and is used in the synthesis of heterocyclic compounds.
Ethyl 3-amino-4,4,4-trifluorocrotonate: This ester is used in the preparation of oxazinones and quinolinone derivatives.
The uniqueness of this compound lies in its picolinic acid backbone, which provides distinct reactivity and potential for diverse applications in synthetic chemistry and drug development.
Properties
IUPAC Name |
ethyl 3-amino-4-cyanopyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7(11)6(5-10)3-4-12-8/h3-4H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWGALGTLJAQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625793 | |
Record name | Ethyl 3-amino-4-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89241-94-1 | |
Record name | Ethyl 3-amino-4-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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